REACTION_CXSMILES
|
[Cl:1][CH2:2][CH2:3][C:4]1[CH:9]=[CH:8][C:7]([C:10]([OH:12])=[O:11])=[CH:6][CH:5]=1.S(=O)(=O)(O)O.[CH2:18](O)[CH3:19]>>[Cl:1][CH2:2][CH2:3][C:4]1[CH:9]=[CH:8][C:7]([C:10]([O:12][CH2:18][CH3:19])=[O:11])=[CH:6][CH:5]=1
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Name
|
|
Quantity
|
9.7 g
|
Type
|
reactant
|
Smiles
|
ClCCC1=CC=C(C=C1)C(=O)O
|
Name
|
|
Quantity
|
57 mL
|
Type
|
reactant
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
3 mL
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
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Type
|
CUSTOM
|
Details
|
The mixture was stirred
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Rate
|
UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
|
Details
|
at reflux for 2 hours 30 minutes
|
Duration
|
30 min
|
Type
|
TEMPERATURE
|
Details
|
After cooling
|
Type
|
CUSTOM
|
Details
|
the ethanol was removed under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
ClCCC1=CC=C(C=C1)C(=O)OCC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |